

# An In-depth Technical Guide to DOPE-PEG-Fluor 647 (MW 2000)

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## Compound of Interest

Compound Name: DOPE-PEG-Fluor 647, MW 2000

Cat. No.: B15135229

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## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 647 (DOPE-PEG-Fluor 647), a fluorescently labeled lipid conjugate essential for advanced research in drug delivery, cell biology, and in vivo imaging.

## Core Concepts and Chemical Properties

DOPE-PEG-Fluor 647 is a specialized macromolecule that combines the properties of a phospholipid (DOPE), a biocompatible polymer spacer (PEG), and a far-red fluorescent dye (Fluor 647).<sup>[1][2][3]</sup> This unique structure allows for its incorporation into lipid-based nanocarriers, such as liposomes, providing them with a fluorescent signal for tracking and visualization.

Key Components:

- DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that is a common component of lipid nanoparticles.[1]
- PEG (Polyethylene Glycol), MW 2000: A hydrophilic polymer that forms a protective layer on the surface of liposomes, increasing their stability and circulation time in the body. This "stealth" property helps to reduce recognition and clearance by the immune system.
- Fluor 647: A far-red fluorescent dye that enables highly sensitive detection in fluorescence microscopy and in vivo imaging applications.[1]

The conjugation of these components results in a versatile tool for labeling and tracking lipid-based drug delivery systems.

## Quantitative Data Summary

The following tables summarize the key quantitative properties of DOPE-PEG-Fluor 647 and its components.

Property	Value	Notes
Average Molecular Weight (MW)	~2000 Da	This is an average value for the entire conjugate.
Purity	≥95%	Varies by supplier; should be confirmed with the certificate of analysis.
Storage Temperature	-20°C	Recommended for long-term stability.
Physical Form	Solid	Typically supplied as a lyophilized powder or film.

Component	Property	Value	Notes
Fluor 647	Excitation Maximum ( $\lambda_{ex}$ )	~650 nm	Optimal wavelength for exciting the fluorophore.
	Emission Maximum ( $\lambda_{em}$ )	~670 nm	Wavelength of maximum fluorescence emission.
DOPE-PEG(2000)	Critical Micelle Concentration (CMC)	10-25 $\mu$ M (in water)	Concentration at which self-assembly into micelles occurs. The CMC is lower in buffered saline (~0.5-1.5 $\mu$ M for DSPE-PEG 2000). <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
	Hydrodynamic Radius (Rh) of Micelles	~15 nm	For DSPE-PEG 2000 micelles in buffered saline. <a href="#">[4]</a> The size can be influenced by concentration and the presence of other lipids. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>

## Experimental Protocols

The following are detailed methodologies for common applications of DOPE-PEG-Fluor 647.

### Preparation of Fluorescent Liposomes

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method followed by extrusion.

Materials:

- Primary phospholipid (e.g., DSPC, DOPC)

- Cholesterol
- DOPE-PEG-Fluor 647 (MW 2000)
- Chloroform
- Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline)
- Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Water bath sonicator

#### Procedure:

- Lipid Film Formation:
  - In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DOPE-PEG-Fluor 647 in chloroform. A common molar ratio is 55:40:5 (primary lipid:cholesterol:PEG-lipid), but this can be optimized for specific applications. For fluorescent labeling, 0.1-1 mol% of the PEG-lipid can be the fluorescently labeled version.[10]
  - Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
  - Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[11]
- Hydration:
  - Hydrate the lipid film with the chosen aqueous buffer. The temperature of the buffer should be above the phase transition temperature ( $T_c$ ) of the lipids.
  - Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

- Size Reduction (Extrusion):
  - To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
  - Pass the liposome suspension through the extruder 11-21 times to ensure a homogenous size distribution.[12]
- Purification (Optional):
  - To remove any unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.

## In Vitro Cellular Imaging

This protocol outlines the use of fluorescently labeled liposomes for imaging live cells.

Materials:

- Fluorescently labeled liposomes
- Cultured cells on glass-bottom dishes or chamber slides
- Complete cell culture medium
- Fluorescence microscope

Procedure:

- Cell Seeding:
  - Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
- Liposome Incubation:
  - Dilute the fluorescent liposome suspension in complete cell culture medium to the desired concentration.

- Remove the existing medium from the cells and replace it with the liposome-containing medium.
- Incubate the cells with the liposomes for a predetermined time (e.g., 1-4 hours) at 37°C in a CO<sub>2</sub> incubator. The optimal incubation time will depend on the cell type and liposome formulation.
- Washing:
  - After incubation, gently wash the cells three times with pre-warmed PBS to remove any non-adherent liposomes.
- Imaging:
  - Add fresh, pre-warmed culture medium to the cells.
  - Image the cells using a fluorescence microscope with appropriate filter sets for Fluor 647 (e.g., excitation ~650 nm, emission ~670 nm).

## In Vivo Fluorescence Imaging in a Mouse Model

This protocol describes the systemic administration of fluorescent liposomes and subsequent in vivo imaging.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Fluorescently labeled liposomes
- Animal model (e.g., tumor-bearing mouse)
- Sterile saline
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (IVIS) or similar fluorescence imaging system

Procedure:

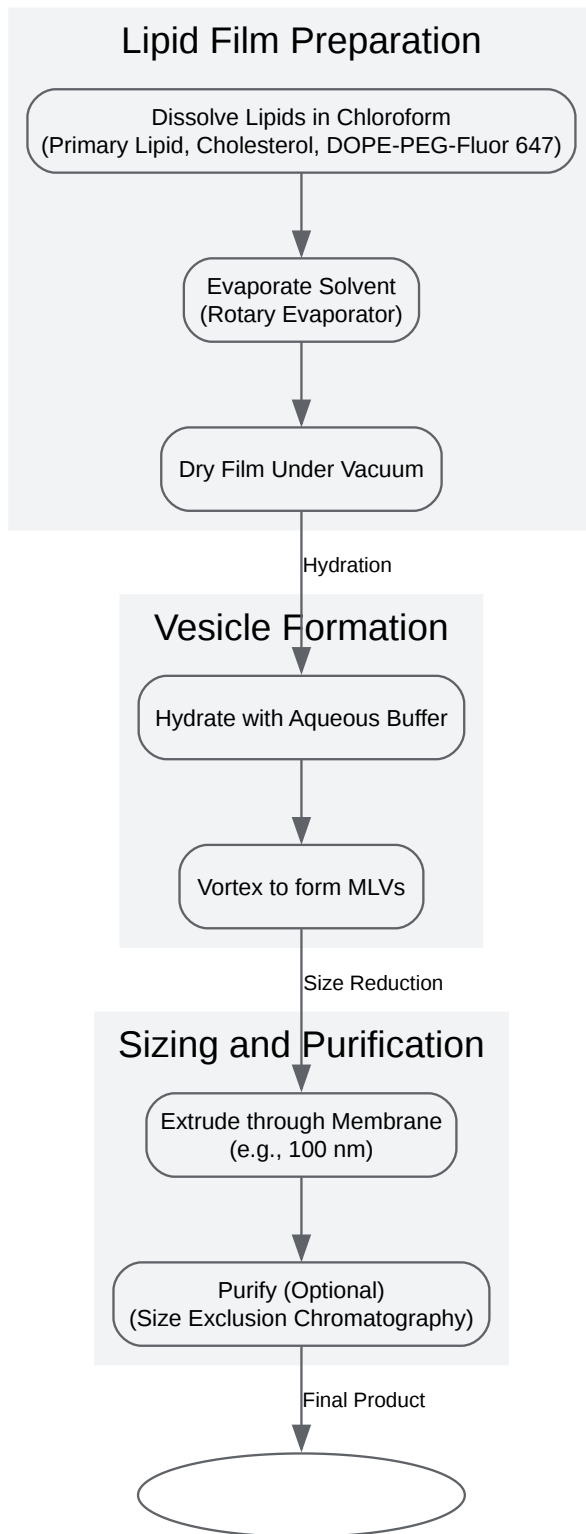
- Liposome Preparation for Injection:

- Dilute the sterile liposome suspension in sterile saline to the desired concentration for injection. The final injection volume is typically 100-200  $\mu\text{L}$ .
- Animal Preparation:
  - Anesthetize the mouse using a calibrated vaporizer with isoflurane.
  - Place the anesthetized mouse in the imaging chamber of the IVIS system.
- Administration:
  - Administer the liposome suspension via intravenous injection (e.g., tail vein or retro-orbital).[13]
- Imaging:
  - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the liposomes.[15]
  - Use the appropriate excitation and emission filters for Fluor 647.
- Ex Vivo Analysis (Optional):
  - At the final time point, euthanize the mouse and harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs).
  - Image the excised organs to quantify the fluorescence signal in each tissue.[15]

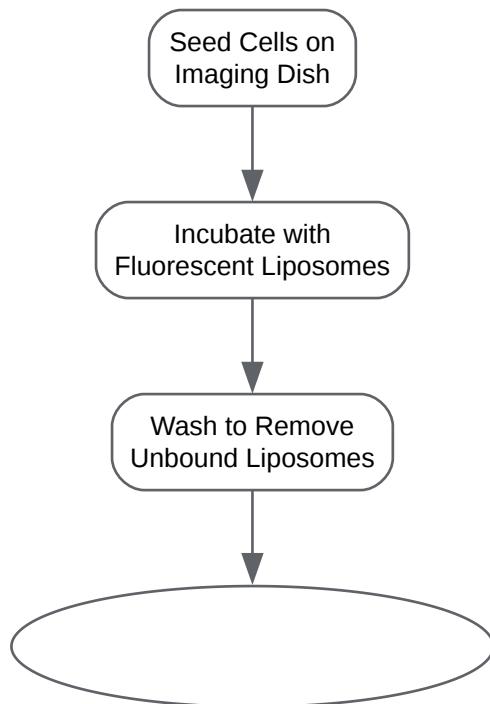
## Visualizations of Workflows and Concepts

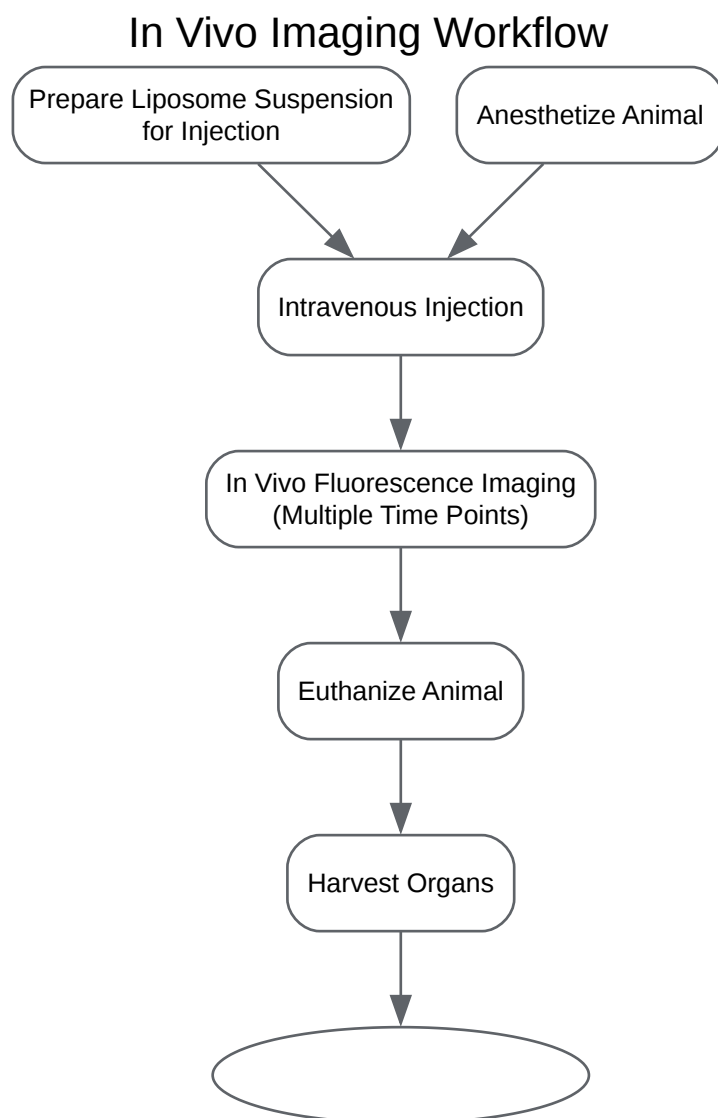
The following diagrams, created using the DOT language, illustrate key processes involving DOPE-PEG-Fluor 647.

## Liposome Formulation Workflow



## In Vitro Cellular Imaging Workflow





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